1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine
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Overview
Description
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine is a ring assembly and a member of pyrazoles.
Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis Techniques : The compound can be synthesized efficiently through environmentally benign methods. For instance, using ultrasound irradiation assisted by KHSO4 in aqueous media has been shown to be an effective method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including those with the 4-methoxyphenyl group (Kaping et al., 2016).
Structural Characterization : X-ray powder diffraction data have been used to characterize the structure of related compounds, demonstrating the compound's potential for detailed structural analysis (Wang et al., 2017).
Chemical Transformations : The compound and its derivatives have been involved in various chemical transformations, providing insights into their versatile chemical properties. This includes transformations leading to potential chemotherapeutic agents (Dangi et al., 2011).
Biological Activities
Potential in Anticancer Research : Certain derivatives of the compound have shown promising anticancer activities. For example, synthesis of pyrazolo[1,5-a]pyrimidine derivatives demonstrated cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting its potential in cancer research (Hassan et al., 2014).
Antidepressant and Anxiolytic Potential : Research into pyrazolopyrimidine derivatives has uncovered compounds with antidepressant and anxiolytic activities. For instance, certain pyrazoline derivatives showed significant reduction in immobility times in behavioral tests, suggesting potential antidepressant effects (Palaska et al., 2001).
Pharmaceutical Development
Drug Development and Optimization : The compound has been used as an intermediate in the synthesis of pharmaceuticals, such as anticoagulants like apixaban. This shows its importance in the development and optimization of new drugs (Q. Wang et al., 2017).
Quantum Chemical Calculations : Quantum chemical calculations have been performed on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives to understand their molecular properties, which is crucial for pharmaceutical applications (Saracoglu et al., 2019).
properties
Product Name |
1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine |
---|---|
Molecular Formula |
C18H23N5O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N,N-dipropylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5O/c1-4-10-22(11-5-2)17-16-12-21-23(18(16)20-13-19-17)14-6-8-15(24-3)9-7-14/h6-9,12-13H,4-5,10-11H2,1-3H3 |
InChI Key |
HIHZFTNEEQAKJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC=NC2=C1C=NN2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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